Ethyl 2-(2-chloroethoxy)acetate
Overview
Description
Ethyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C6H11ClO3. It is a volatile, colorless liquid known for its pungent smell. This compound is soluble in many organic solvents such as ethanol, ether, and acetone. It is commonly used as an intermediate in organic synthesis, particularly in the production of pesticides, drugs, and pigments .
Preparation Methods
Ethyl 2-(2-chloroethoxy)acetate can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with ethyl chloroacetate under specific conditions . Another method involves the reaction of 2-(2-chloroethoxy)ethanol with ethanol in the presence of gaseous hydrogen chloride, followed by heating under reflux . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Ethyl 2-(2-chloroethoxy)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include Jones’ reagent for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-chloroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of solvents, paint additives, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into various substrates. This can lead to the formation of new chemical bonds and the modification of existing molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(2-chloroethoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-chloroacetate: Similar in structure but lacks the ethoxy group.
Ethyl 2-(2-ethoxyethoxy)acetate: Contains an additional ethoxy group, making it more soluble in organic solvents.
Ethyl 2-(2-butoxyethoxy)acetate: Contains a butoxy group, which affects its physical and chemical properties
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(2-chloroethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKQPLWSDHSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449997 | |
Record name | Ethyl 2-(2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-14-0 | |
Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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